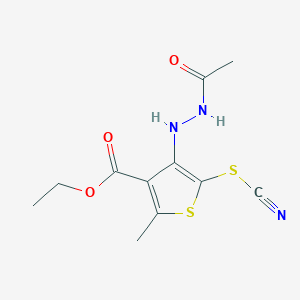
Ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an acetylhydrazino group, and a cyanosulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Acetylhydrazino Group: This step involves the reaction of the thiophene derivative with acetylhydrazine under controlled conditions.
Addition of the Cyanosulfanyl Group: This can be done through nucleophilic substitution reactions using suitable cyanide and sulfur sources.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyanosulfanyl group to other functional groups such as amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Applications De Recherche Scientifique
Ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The acetylhydrazino group may interact with enzymes or receptors, while the cyanosulfanyl group can participate in redox reactions. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(2-acetylhydrazino)-3-nitrobenzoate: Similar structure but with a nitro group instead of a cyanosulfanyl group.
2-(2-Acetylhydrazino)-4-nitropyridine 1-oxide: Contains a pyridine ring and a nitro group.
Uniqueness
Ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate is unique due to the presence of the cyanosulfanyl group, which imparts distinct chemical reactivity and potential biological activities compared to similar compounds.
Propriétés
Formule moléculaire |
C11H13N3O3S2 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
ethyl 4-(2-acetylhydrazinyl)-2-methyl-5-thiocyanatothiophene-3-carboxylate |
InChI |
InChI=1S/C11H13N3O3S2/c1-4-17-10(16)8-6(2)19-11(18-5-12)9(8)14-13-7(3)15/h14H,4H2,1-3H3,(H,13,15) |
Clé InChI |
DBPVTJKSADRFRJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1NNC(=O)C)SC#N)C |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1NNC(=O)C)SC#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone](/img/structure/B273583.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B273585.png)
![9-[2-(difluoromethoxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B273586.png)
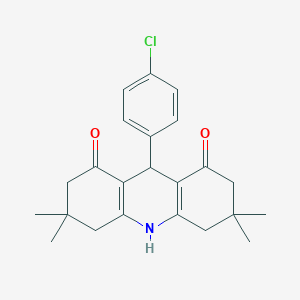
![3-{[(2-Chlorobenzyl)amino]methylene}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B273588.png)
![(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B273589.png)
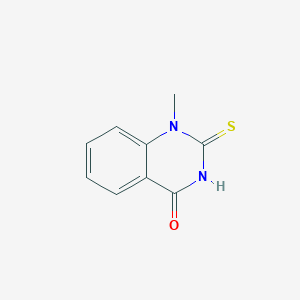
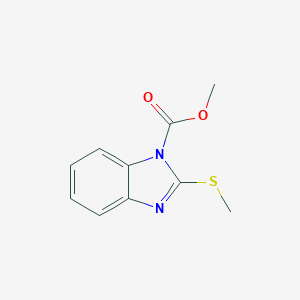
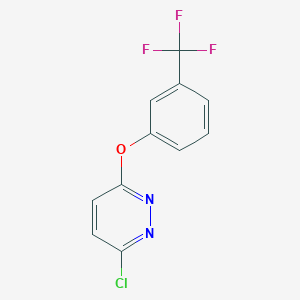
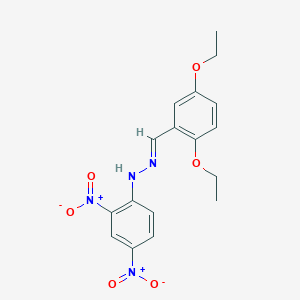
![N-[1-(1-adamantyl)ethyl]-N-(4-chlorobenzylidene)amine](/img/structure/B273600.png)
![8-chloro-4-(piperidin-1-yl)pyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)
![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![10-BENZYL-5,5-DIMETHYL-3-PHENYL-3H,4H,5H,10H-PYRAZOLO[4,3-A]CARBAZOLE](/img/structure/B273610.png)
